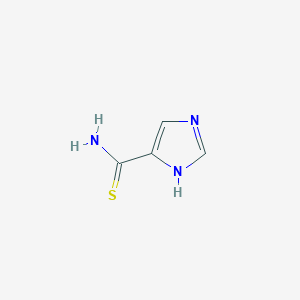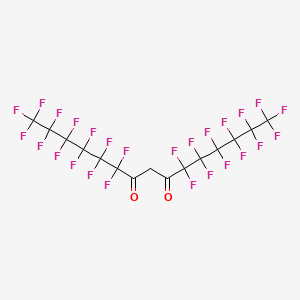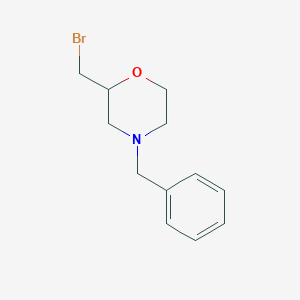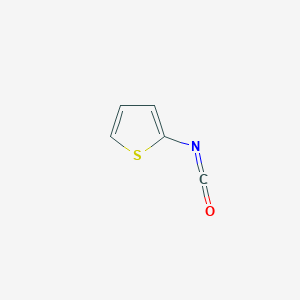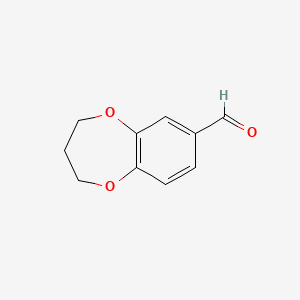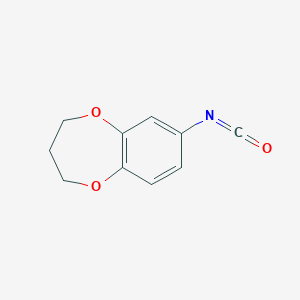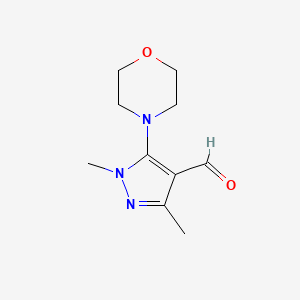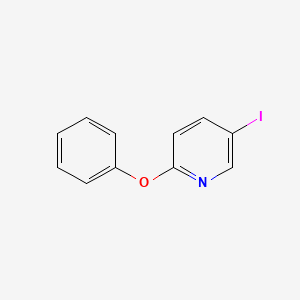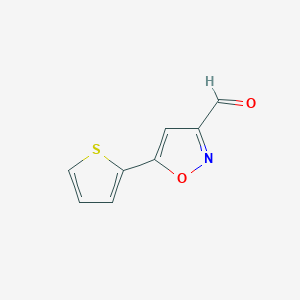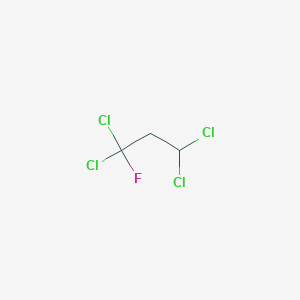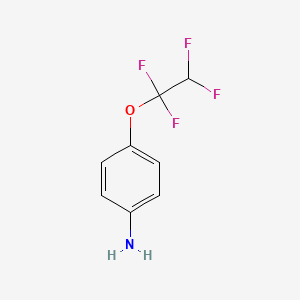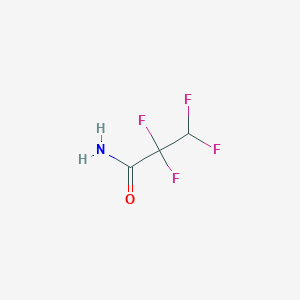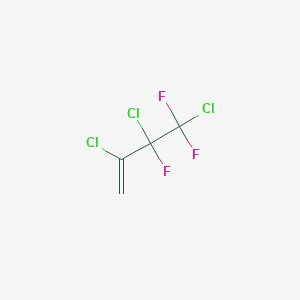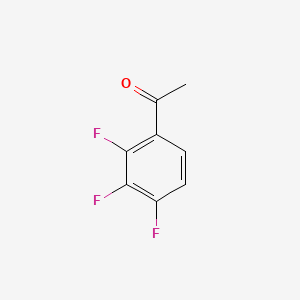![molecular formula C12H7F3N2O3 B1333502 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid CAS No. 518057-62-0](/img/structure/B1333502.png)
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid” is a chemical compound with the empirical formula C12H7F3N2O3 . It has a molecular weight of 284.19 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a molecular weight of 284.19 . The compound’s InChI code is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) .Applications De Recherche Scientifique
-
Perovskite Solar Cells
- Application: A zinc complex-based hole transporting material (HTM) called BPZ23, which might have similar properties to the compound you’re interested in, has been used to improve the performance of perovskite solar cells (PSCs) .
- Method: The HTM is used to increase hole mobility, which is critical for the efficiency of PSCs .
- Results: The use of BPZ23 resulted in a 59.42% increase in hole mobility and a power conversion efficiency of up to 19.75% .
-
Pharmaceutical and Agrochemical Products
- Application: Trifluoromethyl groups have been incorporated into more than 20% of pharmaceutical and agrochemical products .
- Method: The trifluoromethyl group is added to organic motifs through transition metal-mediated trifluoromethylation reactions .
- Results: The addition of a trifluoromethyl group enhances the lipophilicity, metabolic stability, and pharmacokinetic properties of these products .
-
Protection of Crops from Pests
-
Pharmaceutical and Veterinary Industries
- Application: Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Method: TFMP derivatives are used in the formulation of pharmaceutical and veterinary products .
- Results: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Bioactive Molecules
- Application: TFMP derivatives have been used to discover many new bioactive molecules .
- Method: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives contribute to their bioactivity .
- Results: Many candidates are currently undergoing clinical trials .
-
Functional Materials
- Application: The development of organic compounds containing fluorine, such as TFMP derivatives, has led to many recent advances in the field of functional materials .
- Method: The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results: As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLWOOQXHZABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

